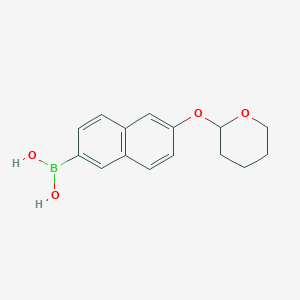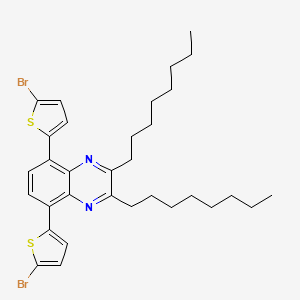
5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromothiophene and dioctyl groups attached to the quinoxaline core. It is primarily used in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of a 1,2-diamine with a diketone.
Attachment of Dioctyl Groups: The dioctyl groups are introduced through a substitution reaction involving the brominated quinoxaline and an appropriate dioctyl precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline has several scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic cells and OLEDs due to its favorable electronic properties.
Material Science: The compound is studied for its potential use in the fabrication of advanced materials with specific electronic and optical properties.
Chemical Research: Researchers use this compound to explore new synthetic methodologies and reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline involves its interaction with molecular targets in organic electronic devices. The compound’s electronic properties, such as its ability to transport charge and absorb light, are crucial for its function in photovoltaic cells and OLEDs. The bromothiophene and dioctyl groups play a significant role in modulating these properties, enhancing the compound’s performance in electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5,8-Bis(5-bromothiophen-2-yl)-2,3-bis(3-(octyloxy)phenyl)quinoxaline
- 5,8-Bis(5-bromothiophen-2-yl)-2,3-dihexylquinoxaline
Uniqueness
5,8-Bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline is unique due to its specific combination of bromothiophene and dioctyl groups, which impart distinct electronic and optical properties. These properties make it particularly suitable for use in organic electronics, where efficient charge transport and light absorption are essential.
Propiedades
Fórmula molecular |
C32H40Br2N2S2 |
|---|---|
Peso molecular |
676.6 g/mol |
Nombre IUPAC |
5,8-bis(5-bromothiophen-2-yl)-2,3-dioctylquinoxaline |
InChI |
InChI=1S/C32H40Br2N2S2/c1-3-5-7-9-11-13-15-25-26(16-14-12-10-8-6-4-2)36-32-24(28-20-22-30(34)38-28)18-17-23(31(32)35-25)27-19-21-29(33)37-27/h17-22H,3-16H2,1-2H3 |
Clave InChI |
DPFYDASSDSPAMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
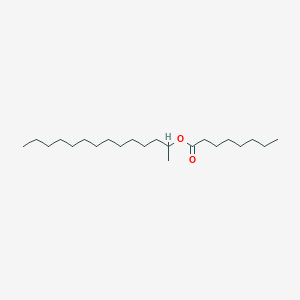
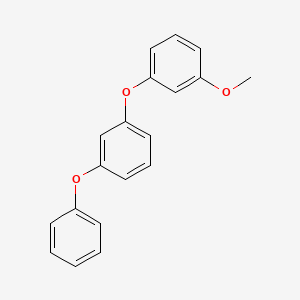
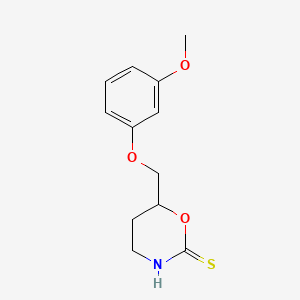

![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
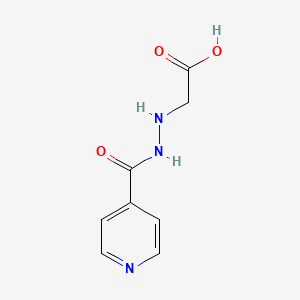
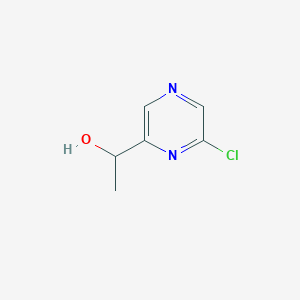
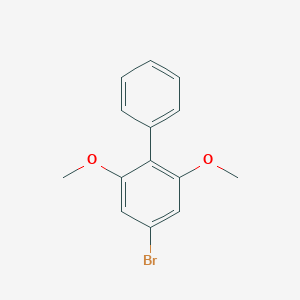
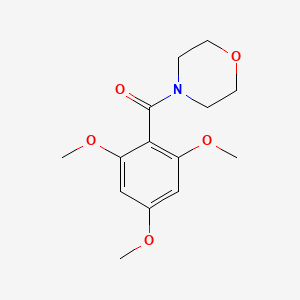
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
